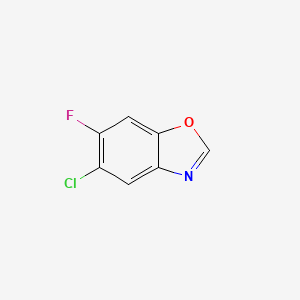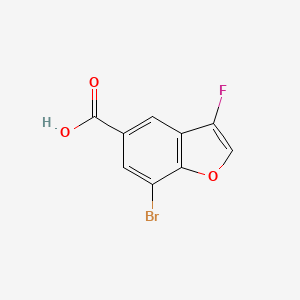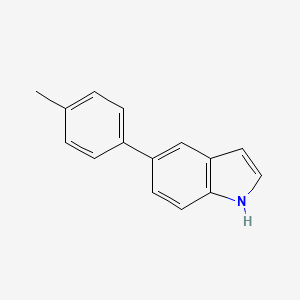
5-(4-methylphenyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methylphenyl)-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds Indoles are known for their wide range of biological activities and are found in many natural products, including tryptophan, an essential amino acid The structure of this compound consists of an indole core with a 4-methylphenyl group attached to the 5-position of the indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classic reaction used to prepare indoles from phenylhydrazines and ketones or aldehydes. In this case, 4-methylphenylhydrazine can be reacted with a suitable ketone or aldehyde under acidic conditions to yield this compound.
Another approach involves the palladium-catalyzed cross-coupling reaction between 4-methylphenylboronic acid and 5-bromoindole. This method typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
5-(4-methylphenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the indole ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., bromine) in acetic acid or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
5-(4-methylphenyl)-1H-indole has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Indole derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their unique electronic properties.
Biology: The compound is used in biochemical studies to investigate the role of indole derivatives in biological systems, including their interactions with enzymes and receptors.
Industry: this compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-(4-methylphenyl)-1H-indole depends on its specific application. In medicinal chemistry, indole derivatives often interact with biological targets such as enzymes, receptors, and DNA. The indole ring can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which contribute to the binding affinity and specificity of the compound.
For example, in anticancer research, indole derivatives may inhibit the activity of enzymes involved in cell proliferation, such as kinases, or induce apoptosis by interacting with DNA. The exact molecular targets and pathways involved vary depending on the specific indole derivative and its structural modifications.
類似化合物との比較
Similar Compounds
Indole: The parent compound of 5-(4-methylphenyl)-1H-indole, which lacks the 4-methylphenyl group.
5-Bromoindole: An indole derivative with a bromine atom at the 5-position.
5-Methoxyindole: An indole derivative with a methoxy group at the 5-position.
Uniqueness
This compound is unique due to the presence of the 4-methylphenyl group at the 5-position of the indole ring. This substitution can significantly alter the compound’s electronic properties, reactivity, and biological activity compared to other indole derivatives. The 4-methylphenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with hydrophobic targets.
特性
分子式 |
C15H13N |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
5-(4-methylphenyl)-1H-indole |
InChI |
InChI=1S/C15H13N/c1-11-2-4-12(5-3-11)13-6-7-15-14(10-13)8-9-16-15/h2-10,16H,1H3 |
InChIキー |
UPEZZOOZPQQCTL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


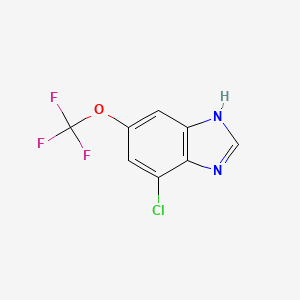
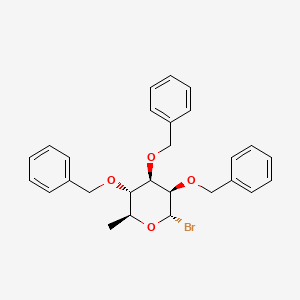
![6-Chloro-5-methylimidazo[1,2-a]pyridine](/img/structure/B15203046.png)
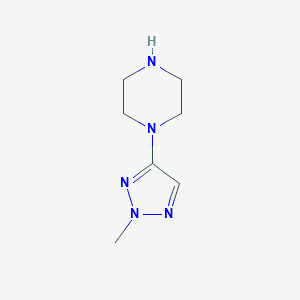

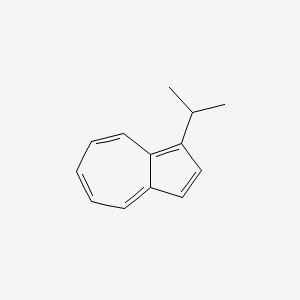
![(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B15203078.png)
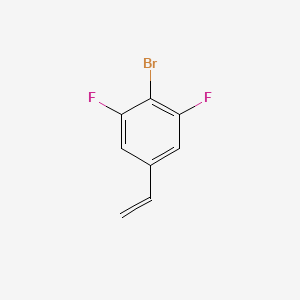
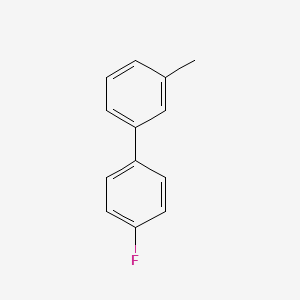
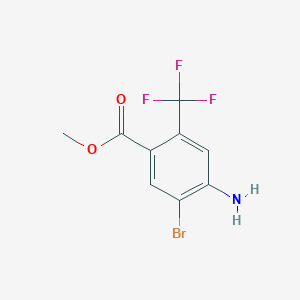
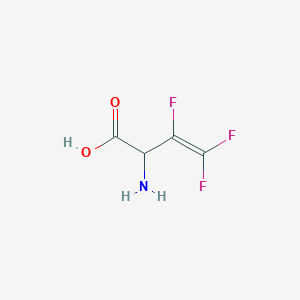
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate](/img/structure/B15203116.png)
